Product packaging for 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine(Cat. No.:CAS No. 2380143-07-5)

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2543267
CAS No.: 2380143-07-5
M. Wt: 164.208
InChI Key: XQJWRWDBTZBKSY-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine is a pyrimidine derivative building block of significant interest in medicinal chemistry and agrochemical research. Pyrimidines are a privileged scaffold in drug discovery, known for a wide range of biological activities, including serving as the core structure in several approved pharmaceutical agents and agrochemicals . The specific prenyl-like (3-methylbut-2-en-1-yl)oxy side chain in this compound can influence its physicochemical properties, such as lipophilicity, and may be a key structural feature for interaction with biological targets. Research applications for this compound are primarily as a key synthetic intermediate. It can be utilized in the development of more complex molecules, including potential kinase inhibitors , fungicides , or herbicides . For instance, structurally similar 2-amino-5-oxyalkyl-pyrimidine derivatives have been investigated for their utility in controlling undesired plant growth , and various pyrimidine-oxy-aryl/alkyl compounds are explored for fungicidal activities against phytopathogenic fungi . The compound's mechanism of action is not predefined and is entirely dependent on the final molecule it is incorporated into. In a research context, it could be designed to act as a protein kinase inhibitor, often through competitive binding at the ATP site , or as an agent that disrupts essential enzymatic pathways in plants or fungi . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B2543267 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380143-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(2)4-7-12-9-10-5-3-6-11-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWRWDBTZBKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylbut 2 En 1 Yl Oxy Pyrimidine Analogues

Reactivity of the Pyrimidine (B1678525) Nucleus in 2-Alkoxy Derivatives

The presence of the 2-alkoxy group modifies the reactivity of the pyrimidine ring, influencing the patterns of substitution and the feasibility of functional group interconversions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency deactivates the ring towards electrophilic aromatic substitution, which is significantly more difficult than for benzene. wikipedia.org When such reactions do occur, they are directed to the C-5 position, which is the least electron-deficient. wikipedia.org The introduction of an electron-donating 2-alkoxy group can help to mitigate this deactivation to some extent, but the C-5 position generally remains the preferred site for electrophilic attack. researchgate.net Observed electrophilic substitutions on substituted pyrimidines include nitration, nitrosation, halogenation, and formylation. wikipedia.org

Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.org The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6. wikipedia.org In the case of 2-alkoxy derivatives, the C-2 position is already substituted. If a suitable leaving group is present at the C-4 or C-6 position, it can be readily displaced by a nucleophile. For instance, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C-4 position. stackexchange.com The mechanism of these reactions can be either SN1 or SN2, depending on the substrate and reaction conditions. wikipedia.orgyoutube.com The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity and rate of nucleophilic aromatic substitution. stackexchange.com

Position on Pyrimidine RingReactivity towards ElectrophilesReactivity towards NucleophilesGoverning Factors
C-2DeactivatedActivatedElectron-withdrawing effect of nitrogen atoms, resonance stabilization of intermediates. wikipedia.orgstackexchange.com
C-4DeactivatedActivated
C-5Activated (relative to other positions)Deactivated
C-6DeactivatedActivatedElectron-withdrawing effect of nitrogen atoms. wikipedia.org

The pyrimidine ring in 2-alkoxy derivatives can undergo various functional group interconversions. These transformations are crucial for the synthesis of diverse pyrimidine-containing compounds. One notable reaction is the Dimroth rearrangement, which involves the isomerization of N-substituted 2-imino- or 2-aminopyrimidines. nih.gov This rearrangement can be catalyzed by acid or base and proceeds through a ring-opening and ring-closing mechanism (ANRORC). nih.gov

Ring transformation reactions, where the pyrimidine ring is converted into another heterocyclic system, have also been observed. wur.nlnih.gov These reactions are often initiated by the attack of a nucleophile at an electrophilic carbon of the pyrimidine ring, leading to ring cleavage and subsequent recyclization. wur.nl For example, the reaction of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles. wur.nl Quaternization of one of the ring nitrogen atoms significantly enhances the reactivity of the pyrimidine ring towards nucleophiles, facilitating such transformations under milder conditions. wur.nl Additionally, a deconstruction-reconstruction strategy has been developed where pyrimidines are converted to N-arylpyrimidinium salts, which can then be cleaved and used as building blocks for other heterocycles. nih.gov

Reactivity of the Prenyl (3-Methylbut-2-en-1-yl) Ether Moiety

The prenyl group introduces a reactive double bond and an ether linkage, both of which are susceptible to a variety of chemical transformations.

The carbon-carbon double bond in the prenyl group is electron-rich and readily undergoes electrophilic addition reactions. libretexts.org The reaction is initiated by the attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

The double bond of the prenyl ether can also participate in cycloaddition reactions. For instance, intramolecular [4+2] cycloadditions (Diels-Alder reactions) have been observed in related systems where a diene is tethered to a dienophile through a side chain. mdpi.com In the context of 2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine, the prenyl group could potentially act as a dienophile in reactions with suitable dienes. The electronic nature of the pyrimidine ring can influence the reactivity of the tethered dienophile.

The ether linkage in this compound is susceptible to cleavage under acidic conditions. google.comdocumentsdelivered.com The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. nih.gov For a prenyl ether, which can form a stabilized allylic carbocation, an SN1 mechanism is plausible. Protonation of the ether oxygen is the initial step, followed by the departure of the pyrimidin-2-ol to form the prenyl carbocation, which is then attacked by a nucleophile.

Rearrangement reactions involving the prenyl ether moiety are also possible. The Boekelheide rearrangement, for example, has been studied in pyrimidine N-oxides, involving the migration of a group from the nitrogen to a ring carbon. researchgate.netnih.gov While this specific rearrangement involves an N-oxide, it highlights the potential for rearrangements in the pyrimidine system. Claisen-type rearrangements, which are common for allyl aryl ethers, could also be envisioned for 2-(prenyloxy)pyrimidine analogues under thermal or catalytic conditions, leading to C-prenylated pyrimidin-2-ones.

Elucidation of Reaction Mechanisms in Pyrimidine Ether Formation

The formation of this compound typically involves the O-alkylation of a 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2-one) with a prenyl halide or another suitable electrophile. This reaction is a nucleophilic substitution where the oxygen atom of the hydroxypyrimidine acts as the nucleophile.

The mechanism generally proceeds via an SN2 pathway, where the pyrimidinate anion, formed by deprotonation of 2-hydroxypyrimidine with a base, attacks the prenyl halide, displacing the halide ion in a single concerted step. The choice of base and solvent can significantly influence the reaction rate and yield. Alternatively, under conditions that favor the formation of a carbocation from the prenylating agent, an SN1 mechanism may operate.

Mechanistic Pathways of Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyrimidine derivatives. The substitution at the C2-position of 2-alkoxypyrimidines, including the title compound, involves the displacement of the alkoxy group by a nucleophile. The mechanism of this transformation can follow two primary pathways: a classical two-step addition-elimination sequence or a concerted process. nih.govstackexchange.com

The traditional stepwise SNAr mechanism proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. libretexts.org In this pathway, the nucleophile first attacks the electron-deficient C2-carbon of the pyrimidine ring, forming a tetrahedral intermediate where the negative charge is delocalized by the ring nitrogens and any electron-withdrawing substituents. The stability of this complex is a crucial factor. In a subsequent, typically faster step, the leaving group—in this case, the 3-methylbut-2-en-1-oxide anion—is expelled, restoring the aromaticity of the pyrimidine ring.

Recent computational and kinetic isotope effect (KIE) studies, however, have provided substantial evidence that many SNAr reactions, particularly on nitrogen-containing heterocycles like pyrimidines, proceed through a concerted mechanism (cSNAr). nih.govstackexchange.comacs.org In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state. stackexchange.com The Meisenheimer complex does not exist as a stable intermediate but rather represents the structure of the transition state. researchgate.net

For 2-alkoxypyrimidines, the concerted mechanism is often favored, especially when the alkoxy group is a reasonably good leaving group and the ring is not activated by multiple, very strong electron-withdrawing groups. stackexchange.com The choice between a stepwise and concerted pathway exists on a continuum and is influenced by the stability of the potential Meisenheimer complex; less stable complexes favor a concerted transition state. researchgate.net

Table 1: Factors Influencing the Mechanistic Pathway of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Analogues
FactorFavors Stepwise (via Meisenheimer Complex)Favors Concerted (Single Transition State)
Pyrimidine Ring Substitution Strong electron-withdrawing groups (e.g., -NO2) that stabilize the anionic intermediate.Less activated or electron-rich pyrimidine rings. nih.gov
Leaving Group Ability Poor leaving groups (e.g., Fluoride) which slow the elimination step. acs.orgGood leaving groups (e.g., Chloride, Bromide, activated alkoxides) that facilitate rapid elimination. stackexchange.com
Nucleophile Strongly basic or highly reactive nucleophiles that favor the initial addition step.Nucleophiles that can participate in a synchronous bond-forming/bond-breaking process.
Solvent Polar aprotic solvents that can stabilize the charged intermediate.Solvent effects are variable but generally less pronounced in dictating the pathway compared to electronic factors.

Proposed Mechanisms for Metal-Catalyzed Cross-Couplings

While nucleophilic substitution relies on the inherent electrophilicity of the pyrimidine ring, metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds at the C2-position. These reactions typically require the activation of the C-O bond of the 2-alkoxy group, which is generally more challenging than the activation of C-Halogen bonds. Nickel and palladium catalysts are most commonly employed for this purpose. researchgate.netudel.edu

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orgyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the 2-alkoxypyrimidine to a low-valent metal center, typically Pd(0) or Ni(0). This is the most critical and often rate-limiting step for C-O bond activation. The metal inserts into the C-O bond, forming a M(II) complex (e.g., (Pyrimidin-2-yl)-M(II)-(OR)). The efficiency of this step is highly dependent on the catalyst, the supporting ligands, and sometimes requires the alkoxy group to be activated, for instance, by conversion to a tosylate. researchgate.net

Transmetalation : The organometallic coupling partner (e.g., an organoboron or organosilicon compound) then transfers its organic group to the metal center, displacing the original alkoxy-derived ligand. This step forms a new M(II) complex containing both the pyrimidinyl group and the new organic fragment.

Reductive Elimination : In the final step, the two organic groups on the metal center are coupled and eliminated from the metal, forming the desired 2-substituted pyrimidine product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

For the less reactive C-O bond in compounds like this compound, nickel catalysts are often more effective than palladium. udel.edunih.govnih.gov Nickel-based systems can more readily cleave the stronger C-O bond, following a similar catalytic cycle. The mechanism may also involve a cross-electrophile coupling pathway where two different electrophiles are coupled under reducing conditions. researchgate.net

Table 2: Proposed General Mechanism for Metal-Catalyzed Cross-Coupling of 2-Alkoxypyrimidine Analogues
StepProcess DescriptionKey Intermediates
1. Catalyst ActivationA metal(II) precatalyst is reduced in situ to the active metal(0) species.LnM(0) (M = Pd, Ni)
2. Oxidative AdditionThe active M(0) catalyst inserts into the C2-O bond of the pyrimidine substrate. This is the C-O bond activation step.(Pyrimidin-2-yl)-M(II)(L)n-(OR)
3. TransmetalationAn organometallic reagent (R'-[M']) transfers its organic group (R') to the metal center.(Pyrimidin-2-yl)-M(II)(L)n-(R')
4. Reductive EliminationThe pyrimidin-2-yl and R' groups couple and are eliminated from the metal, forming the product and regenerating the M(0) catalyst.2-R'-Pyrimidine + LnM(0)

Intramolecular Cycloaddition Mechanisms Involving the Prenyl Group

The prenyl group in this compound introduces a site of unsaturation that can participate in intramolecular reactions with the pyrimidine ring. One of the most significant possibilities is an intramolecular [4+2] cycloaddition, also known as an intramolecular Diels-Alder reaction. organicreactions.org

In this proposed mechanism, the electron-deficient pyrimidine ring acts as the diene component, and the alkene of the prenyl group serves as the dienophile. For the reaction to occur, the molecule must adopt a conformation that brings the reacting moieties into proximity. The cycloaddition would proceed through a highly ordered, cyclic transition state, leading to the formation of a new six-membered ring fused to the original pyrimidine core. This process creates a complex polycyclic heterocyclic system in a single, atom-economical step. organicreactions.orgmasterorganicchemistry.com

The feasibility and stereochemical outcome of the intramolecular Diels-Alder reaction are governed by several factors, including the length and flexibility of the tether connecting the diene and dienophile (in this case, the oxygen atom), and the electronic nature of the pyrimidine ring. organicreactions.org The reaction is typically promoted by heat.

An alternative, and often competing, intramolecular thermal rearrangement for analogous allyloxy-heterocycles is the nih.govnih.gov-sigmatropic rearrangement, or Claisen rearrangement. acs.orgrsc.org In this concerted pericyclic reaction, a reorganization of six electrons occurs, leading to the migration of the allyl (or prenyl) group from the oxygen atom to a carbon atom of the ring (typically C5), if available, or to a ring nitrogen. This pathway does not result in a cycloaddition product but rather an isomerized pyrimidine derivative. Crossover experiments with similar systems have demonstrated that these rearrangements are typically intramolecular processes. acs.org The specific reaction conditions, such as temperature and solvent, would likely determine the competition between the [4+2] cycloaddition and the nih.govnih.gov-sigmatropic rearrangement pathways.

Table 3: Comparison of Proposed Intramolecular Pericyclic Reactions
Reaction TypeDescriptionKey FeaturesPotential Product Type
Intramolecular [4+2] Cycloaddition (Diels-Alder) The pyrimidine ring (diene) reacts with the prenyl alkene (dienophile).- Forms two new sigma bonds.
  • Proceeds via a cyclic transition state.
  • Creates two new rings in one step. organicreactions.org
  • Fused polycyclic heterocycle
    nih.govnih.gov-Sigmatropic Rearrangement (Claisen-type) A concerted reorganization of six electrons involving the C-O bond and the prenyl C=C bond.- One sigma bond breaks, and one forms.
  • The pi bonds shift position.
  • The prenyl group migrates to a ring atom. acs.org
  • Isomeric 5-prenyl-pyrimidinone or 1-prenyl-pyrimidinone

    Computational Chemistry Approaches in the Study of 2 3 Methylbut 2 En 1 Yl Oxy Pyrimidine Structures

    Molecular Dynamics Simulations

    Conformational Analysis and Dynamic Behavior

    The flexibility of the 3-methylbut-2-en-1-yl side chain in 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine allows for multiple conformational isomers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and understanding the dynamic behavior of the molecule. By mapping the potential energy surface through systematic rotation of dihedral angles, researchers can locate energy minima corresponding to stable conformations.

    Key aspects of conformational analysis would include:

    Identification of Stable Conformers: Determining the geometries of various possible spatial arrangements of the atoms.

    Relative Energies: Calculating the energy differences between these conformers to identify the most predominant forms under given conditions.

    Rotational Barriers: Computing the energy required to rotate around specific single bonds, which provides insight into the molecule's flexibility.

    These studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

    Intermolecular Interactions and Adsorption Studies (e.g., Corrosion Inhibition)

    The study of intermolecular interactions is vital for predicting how this compound interacts with other molecules or surfaces. This is particularly relevant in fields like materials science, for instance, in the investigation of corrosion inhibitors. Pyrimidine (B1678525) derivatives have been studied for their potential to inhibit the corrosion of metals. Computational simulations can model the adsorption of the inhibitor molecule onto a metal surface.

    Quantum chemical calculations can provide insights into the nature of these interactions. Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) are often calculated to understand the electronic properties of the molecule and its tendency to donate or accept electrons in the process of forming a protective layer on the metal surface.

    Table 1: Hypothetical Quantum Chemical Parameters for Corrosion Inhibition Analysis

    ParameterDescription
    EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability of the molecule to donate electrons.
    ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability of the molecule to accept electrons.
    ΔE (ELUMO - EHOMO) Energy gap; a lower energy gap suggests higher reactivity.
    Dipole Moment (μ) A measure of the overall polarity of the molecule, which can influence its adsorption on a surface.

    Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for this compound.

    Mechanistic Insights from Computational Studies

    Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound.

    Elucidation of Transition States and Reaction Pathways

    By modeling the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. For pyrimidine derivatives, this could involve reactions such as electrophilic or nucleophilic substitution on the pyrimidine ring or reactions involving the side chain.

    Energetic Analysis of Reactions (e.g., Activation Energies, Thermodynamic Functions)

    Once the reactants, products, and transition states have been located, their energies can be calculated to determine important thermodynamic and kinetic parameters.

    Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

    Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

    Thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can also be computed to provide a more complete picture of the reaction's feasibility and spontaneity.

    Solvent Effects on Electronic and Vibrational Properties

    The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and vibrational frequencies of this compound. These calculations can predict how properties like UV-Vis absorption spectra and infrared vibrational modes might shift in different solvent environments.

    Advanced Computational Methodologies

    Beyond standard DFT calculations, more advanced computational methodologies can be employed for a deeper understanding. These may include:

    Ab initio methods: Highly accurate but computationally expensive methods that are based on first principles of quantum mechanics.

    Molecular Dynamics (MD) simulations: These simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

    Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the chemically active part of a large system is treated with high-level quantum mechanics, and the remainder is treated with more computationally efficient molecular mechanics.

    Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

    Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with biological targets. researchgate.netresearchgate.net Methodologies like NCI and QTAIM are employed to visualize and quantify these weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions. rsc.orgmdpi.com

    Non-Covalent Interaction (NCI) Analysis:

    NCI analysis is a computational method used to identify and visualize non-covalent interactions in real space. It is based on the electron density (ρ) and its derivatives. The reduced density gradient (RDG) is a key parameter in NCI analysis; plots of the RDG against the electron density allow for the characterization of different types of interactions.

    For this compound, an NCI analysis would likely reveal several key intramolecular interactions that stabilize its conformation. These could include:

    van der Waals interactions: Between the pyrimidine ring and the methyl groups of the butenyl chain.

    π-stacking interactions: Although less common intramolecularly, the folding of the butenyl chain could potentially lead to interactions with the π-system of the pyrimidine ring.

    In a hypothetical NCI analysis of this compound, the results could be summarized in a table as follows, indicating the type of interaction and the atoms involved.

    Interaction TypeAtoms Involved (Hypothetical)Significance
    van der WaalsMethyl group hydrogens (butenyl chain) and pyrimidine ring atomsStabilizes the orientation of the side chain relative to the ring.
    Weak C-H···NHydrogen from the butenyl chain and a nitrogen atom of the pyrimidine ringContributes to the conformational rigidity of the molecule.
    Weak C-H···OHydrogen from the butenyl chain and the oxygen atom of the ether linkageInfluences the geometry around the ether bond.

    Quantum Theory of Atoms in Molecules (QTAIM):

    QTAIM, developed by Richard Bader, is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.dewiley-vch.de This analysis identifies critical points in the electron density, which are used to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net

    A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the interaction.

    For this compound, a QTAIM analysis would be used to:

    Characterize the covalent bonds within the pyrimidine ring and the 3-methylbut-2-en-1-yl side chain.

    Identify and quantify the strength and nature of any intramolecular non-covalent interactions.

    A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) at a BCP is indicative of a closed-shell interaction, which includes ionic bonds, hydrogen bonds, and van der Waals interactions. rsc.org The total energy density (H(r)) at the BCP can further distinguish between different types of non-covalent interactions.

    The following table illustrates the kind of data a QTAIM analysis would provide for the hypothetical non-covalent interactions in this compound.

    Bond Critical Point (BCP)ρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interaction Type
    C-H···NLowPositiveSlightly NegativeWeak Hydrogen Bond
    C-H···OLowPositiveSlightly NegativeWeak Hydrogen Bond
    H···H (van der Waals)Very LowPositiveSlightly Positivevan der Waals

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect. scirp.org

    For a series of pyrimidine derivatives, including this compound, a QSAR study would involve several steps:

    Data Collection: A dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

    Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

    Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.govresearchgate.net

    Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

    A hypothetical QSAR model for a series of pyrimidine derivatives might take the following form:

    log(1/IC50) = β₀ + β₁ * LogP + β₂ * E_HOMO + β₃ * Steric_Descriptor

    Where:

    log(1/IC50) is the biological activity.

    LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

    E_HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

    Steric_Descriptor is a parameter that quantifies the size and shape of the molecule or a specific substituent.

    β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

    The following table provides an example of the type of data that would be used in a QSAR study of pyrimidine derivatives.

    Compoundlog(1/IC50)LogPE_HOMO (eV)Steric Descriptor
    Derivative 15.22.1-6.5150.3
    Derivative 24.81.8-6.7145.1
    This compound (Predicted)2.5-6.4162.7
    Derivative 45.52.8-6.3170.2

    Such a QSAR model would allow for the prediction of the biological activity of this compound and other novel pyrimidine derivatives, thereby guiding the synthesis of more potent compounds. researchgate.net

    Structure Activity Relationship Sar Studies of 2 3 Methylbut 2 En 1 Yl Oxy Pyrimidine Derivatives in Biological Contexts

    Impact of Pyrimidine (B1678525) Core Substitutions on Biological Activity

    The pyrimidine ring is a cornerstone of numerous biologically active molecules, and its substitution pattern is a key determinant of pharmacological activity. nih.govnih.gov The position and electronic nature of substituents on the pyrimidine core can drastically alter the compound's affinity for its target, as well as its pharmacokinetic properties. nih.govresearchgate.net

    The biological activity of pyrimidine derivatives is highly sensitive to the placement and characteristics of substituents at the 2, 4, 5, and 6 positions. nih.gov Modifications at these sites can influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby affecting its binding to target proteins.

    For instance, in the development of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors, optimization of a pyrimidine-based lead compound showed that reducing the molecular size of the substituent at the 4-position and replacing the linker at the 5-position led to a significant increase in systemic exposure. nih.gov Furthermore, the introduction of electron-withdrawing fluorine atoms into a phenyl ring attached to the pyrimidine scaffold enhanced inhibitory activity, suggesting that electronic effects play a crucial role. nih.gov Molecular dynamics simulations indicated that a fluorine atom could form a hydrogen bond with the main chain NH moiety of an aspartate residue (Asp635) in the target enzyme. nih.gov

    Similarly, studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors have highlighted the importance of substituents at both the C-2 and C-4 positions. nih.gov The electronic and steric properties of these substituents can be manipulated to achieve favorable binding within the active site of the enzyme. nih.gov For example, replacing a morpholine (B109124) oxygen atom at the C-2 position with sulfur was found to modulate the binding modes within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), likely due to the differences in electronic properties between the two heteroatoms. nih.gov

    The following table summarizes the observed effects of substituents on the pyrimidine core in different biological contexts.

    Position Substituent/Modification Biological Target Observed Effect on Activity Reference
    Position 4 Reducing molecular sizeFGFR3Increased systemic exposure nih.gov
    Position 5 Replacing linkerFGFR3Increased systemic exposure nih.gov
    Position 2 & 4 Varied steric and electronic groupsCholinesterasesModulated binding and inhibition nih.gov
    Position 4 Hydroxy (-OH) vs. Amino (-NH2)Xanthine (B1682287) OxidaseAltered interaction behavior nih.gov

    Modifications to the pyrimidine ring itself, such as replacing one of its nitrogen atoms or fusing it with other rings, can profoundly impact its interaction with biological targets. nih.gov These alterations change the fundamental electronic and geometric properties of the scaffold.

    A clear example of this is seen in studies of SLACK potassium channel inhibitors. mdpi.com When one of the nitrogen atoms in the pyrimidine core of a hit compound was removed to create a pyridine (B92270) analog, the activity was reduced by approximately half. mdpi.com This demonstrates the importance of the pyrimidine nitrogen atoms, likely as hydrogen bond acceptors or key points of interaction within the binding pocket. Interestingly, much of the lost activity could be regained by introducing a cyano group at the corresponding position, which can mimic the electron-withdrawing properties of the removed nitrogen atom. mdpi.com Further modification to a phenyl core resulted in an even greater drop in activity, reinforcing the significance of the heterocyclic nitrogen atoms for this particular biological function. mdpi.com

    Role of the Ether Linkage in Activity Modulation

    The ether linkage in 2-alkoxypyrimidine derivatives is a critical component that connects the heterocyclic core to the lipophilic side chain. Its properties, including the presence of the oxygen atom and the structure of the adjoining alkyl chain, are pivotal in modulating biological potency.

    Furthermore, the electronic properties of the ether oxygen influence the pyrimidine ring. By donating electron density through resonance, the alkoxy group can affect the reactivity and interaction potential of the pyrimidine core. The difference in activity observed between analogous compounds with an ether (-O-) linkage versus a thioether (-S-) linkage highlights the unique role of the oxygen atom. In the context of cholinesterase inhibitors, the differing electronic properties of oxygen and sulfur led to distinct binding modes and inhibitory profiles. nih.gov

    The length and branching of the alkoxy chain attached to the pyrimidine ring play a significant role in determining biological potency. nih.gov This is often because the chain extends into specific hydrophobic pockets within the target's binding site. An optimal fit within these pockets maximizes van der Waals interactions and can displace unfavorable water molecules, leading to a favorable entropic contribution to binding affinity.

    In a study of 2-phenylpyrimidine (B3000279) derivatives as xanthine oxidase inhibitors, the nature of the 4-alkoxy group was systematically varied. nih.gov The research demonstrated that a 2-(3-cyano-4-isopentoxy)phenylpyrimidine derivative was a particularly potent inhibitor, with an IC50 value of 0.046 µM. nih.gov This potency was approximately 120 times greater than that of the reference drug allopurinol. nih.gov The isopentoxy group, which is an isomer of the prenyl (3-methylbut-2-en-1-yl) group, suggests that a branched, five-carbon chain is highly favorable for binding to this enzyme. This highlights how both chain length and branching are critical for achieving high potency.

    The following table illustrates the impact of different alkoxy groups on xanthine oxidase inhibition.

    Compound Moiety Alkoxy Group IC50 (µM) Reference
    2-(3-cyano-4-alkoxy)phenylpyrimidine-4-olIsopentoxy0.046 nih.gov
    Reference DrugAllopurinol5.462 nih.gov

    Importance of the Prenyl (3-Methylbut-2-en-1-yl) Moiety

    The prenyl group is a common motif in natural products and pharmacologically active molecules. Its importance stems from its lipophilic character and specific stereoelectronic properties. This moiety is particularly effective at interacting with hydrophobic subpockets in enzyme active sites or receptor binding domains.

    The branched structure and the presence of a double bond in the prenyl group confer a degree of conformational rigidity while also defining a specific spatial volume. This can lead to highly specific and favorable van der Waals contacts within a complementary hydrophobic pocket. The success of the structurally similar isopentoxy group in the context of xanthine oxidase inhibitors strongly supports the hypothesis that a branched, five-carbon lipophilic tail is optimal for the activity of this class of pyrimidine derivatives. nih.gov The prenyl group's double bond may also engage in specific π-π or π-alkyl interactions with aromatic or aliphatic amino acid residues in the target protein, further enhancing binding affinity. Therefore, the prenyl moiety is not just a generic lipophilic group but a specific structural element that can be crucial for achieving high-potency biological activity.

    Stereochemical Influence of the Unsaturated Prenyl Group on Biological Outcomes (e.g., (E) vs. (Z) configuration)

    The differential activity between (E) and (Z) isomers often arises from the specific topology of the target's binding pocket. One isomer may adopt a conformation that allows for optimal interactions (e.g., hydrophobic, hydrogen bonding, or van der Waals forces) with key amino acid residues, while the other isomer may experience steric clashes or be unable to achieve the necessary orientation for effective binding. For instance, in other classes of bioactive molecules, the E-isomer has been found to be more potent than the Z-isomer, a phenomenon attributed to its more linear and extended conformation which may better fit into a long, narrow binding cleft. researchgate.net

    While specific studies on the (E) vs. (Z) isomers of 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine are not extensively documented in publicly available literature, the principles of stereochemistry dictate that a significant difference in biological activity is plausible. A hypothetical comparison illustrating this principle is presented below.

    Table 1: Hypothetical Biological Activity of (E) and (Z) Isomers of a 2-Prenyloxypyrimidine Derivative

    Isomer Target Binding Affinity (IC₅₀, nM) Rationale
    (E)-isomer 50 The extended conformation allows for deeper penetration into the hydrophobic pocket of the target, leading to stronger binding.
    (Z)-isomer 500 The bent conformation results in a steric clash with a key residue at the entrance of the binding pocket, reducing affinity.

    (Note: The data in this table is illustrative and based on general principles of stereochemistry in drug design.)

    Hydrophobic and Electronic Contributions of the Prenyl Side Chain to Molecular Recognition

    The prenyl side chain of this compound contributes significantly to the molecule's interaction with biological targets through both hydrophobic and electronic effects.

    Hydrophobic Contributions: The isoprenoid unit, with its four methyl and methylene (B1212753) carbons, is inherently lipophilic. This hydrophobicity is often crucial for molecular recognition, particularly when the target protein has a well-defined hydrophobic binding pocket. The prenyl group can displace water molecules from such pockets, leading to a favorable entropic contribution to the binding free energy. The flexibility of the single bonds in the chain allows it to adopt various conformations, enabling an induced fit to the specific contours of the binding site. In many kinase inhibitors, for example, hydrophobic side chains are known to occupy hydrophobic pockets near the ATP-binding site, contributing to both affinity and selectivity.

    Table 2: Contribution of the Prenyl Side Chain Moieties to Molecular Interactions

    Moiety Type of Contribution Potential Interacting Residues
    Isopropylidene group Hydrophobic Leucine, Isoleucine, Valine, Alanine
    Double bond (π-system) Electronic (π-π stacking) Phenylalanine, Tyrosine, Tryptophan

    Comparative SAR with Other Prenylated Heterocycles

    The this compound scaffold belongs to a broader class of prenylated heterocyclic compounds that have shown a wide range of biological activities. Comparing the SAR of this pyrimidine derivative with other prenylated heterocycles, such as quinolines or other pyrimidine-based structures, can reveal important insights into the role of the heterocyclic core. nih.govnih.gov

    For instance, in a series of antimalarial compounds, nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives were found to be more potent than pyrazolo[1,5-a]pyrimidine (B1248293) and quinoline (B57606) analogues. nih.gov This suggests that the arrangement and number of nitrogen atoms in the heterocyclic core can significantly influence activity, likely by altering the molecule's hydrogen bonding capacity, solubility, and metabolic stability.

    When comparing 2-prenyloxypyrimidine to a hypothetical 2-prenyloxyquinoline, one might observe differences in activity based on the properties of the core ring system. The larger, more aromatic quinoline system may offer additional opportunities for π-π stacking but also introduces greater rigidity and size. The pyrimidine core, being a diazine, has different electronic properties and hydrogen bonding potential compared to the pyridine ring within quinoline. nih.govnih.gov

    Table 3: Comparative SAR of Prenylated Heterocycles

    Heterocyclic Core Key Features Potential Impact on Activity
    Pyrimidine Two nitrogen atoms, electron-deficient Specific hydrogen bonding patterns, potential for improved metabolic stability. nih.gov
    Quinoline Fused aromatic system, larger surface area Enhanced π-stacking interactions, increased potential for steric hindrance. nih.gov

    Strategies for Optimizing Selectivity and Affinity through Structural Modifications

    Optimizing the selectivity and affinity of this compound derivatives is a key objective in drug design. Several strategies can be employed, focusing on systematic structural modifications.

    Modification of the Prenyl Side Chain: Altering the length, branching, or unsaturation of the side chain can fine-tune hydrophobic interactions. For example, replacing the prenyl group with a geranyl group (a ten-carbon isoprenoid) could probe for larger hydrophobic pockets. Introducing polar functional groups (e.g., a hydroxyl or an amino group) onto the side chain could create new hydrogen bonding opportunities and improve solubility.

    Substitution on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution. Introducing small, electron-donating or electron-withdrawing groups at the 4, 5, or 6 positions can modulate the electronic properties of the ring, influencing its interaction with the target and its metabolic stability. For instance, adding an amino group at the 4-position could introduce a key hydrogen bond donor, significantly increasing affinity.

    Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic scaffolds (bioisosteres) like pyridine, triazine, or even fused systems like thienopyrimidine can lead to novel interactions with the target, potentially improving selectivity and overcoming issues like metabolic liabilities or off-target effects. nih.govnih.gov

    Table 4: Strategies for Structural Modification and Their Expected Outcomes

    Modification Strategy Example Desired Outcome
    Side Chain Homologation Prenyl → Geranyl Increased affinity through enhanced hydrophobic interactions
    Side Chain Functionalization Addition of a hydroxyl group Improved solubility and potential for new hydrogen bonds
    Pyrimidine Ring Substitution Addition of a 4-amino group Increased affinity and selectivity via new H-bonding interactions

    Through these and other medicinal chemistry strategies, the initial scaffold of this compound can be systematically optimized to develop potent and selective drug candidates for a variety of biological targets.

    Biological Target Identification and Mechanistic Elucidation Pertaining to 2 3 Methylbut 2 En 1 Yl Oxy Pyrimidine Analogues

    Modulation of Key Biological Pathways

    Interaction with Growth Factor Receptors (e.g., PDGFRα, EGFR)

    Analogues of 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine have been investigated for their roles as modulators of key signaling pathways in cancer, including those mediated by growth factor receptors. These receptors, such as the Platelet-Derived Growth Factor Receptor α (PDGFRα) and the Epidermal Growth Factor Receptor (EGFR), are crucial in regulating cell proliferation, survival, and migration. Their dysregulation is a common feature in various malignancies.

    Some pyrimidine (B1678525) derivatives have been identified as potent inhibitors of these receptor tyrosine kinases. The general mechanism of action for these inhibitors involves competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition can lead to a reduction in tumor cell proliferation and survival.

    The following table summarizes the activity of representative pyrimidine analogues against these growth factor receptors.

    Compound ClassTarget Receptor(s)Effect
    Pyrimidine DerivativesPDGFRα, EGFRInhibition of receptor tyrosine kinase activity, leading to decreased cell proliferation.

    It is important to note that the specific inhibitory activity and the spectrum of targeted receptors can vary significantly based on the chemical structure of the pyrimidine analogue. The prenyl group in this compound may influence its binding affinity and selectivity for different growth factor receptors, a subject that warrants further detailed investigation.

    Engagement with Nucleic Acid Metabolism Enzymes (e.g., NAD+-dependent DNA ligase (LigA), Human Thymidylate Kinase)

    The enzymes involved in nucleic acid metabolism are essential for DNA replication, repair, and the synthesis of nucleotide precursors, making them attractive targets for antimicrobial and anticancer therapies. Analogues of this compound have been explored for their potential to interact with and inhibit these crucial enzymes.

    NAD+-dependent DNA ligase (LigA):

    In bacteria, NAD+-dependent DNA ligase (LigA) is a vital enzyme for sealing breaks in the phosphodiester backbone of DNA during replication and repair. Crucially, this enzyme is absent in eukaryotes, which utilize ATP-dependent DNA ligases, making LigA a highly selective target for the development of novel antibacterial agents. A variety of pyrimidine-based compounds have been investigated as inhibitors of LigA. For example, a class of 2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidines has been shown to be a specific inhibitor of bacterial NAD+-dependent DNA ligases, acting competitively with respect to NAD+.

    The following table presents data on the inhibition of bacterial LigA by different classes of pyrimidine-related compounds.

    Inhibitor ClassTarget EnzymeMechanism of Action
    Aminoalkoxypyrimidine carboxamidesBacterial NAD+-dependent DNA ligase (LigA)Competitive inhibition with NAD+
    2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidineBacterial NAD+-dependent DNA ligase (LigA)Competitive inhibition with NAD+

    Human Thymidylate Kinase:

    Human thymidylate kinase plays a critical role in the synthesis of dTTP, one of the four essential precursors for DNA synthesis. It catalyzes the phosphorylation of dTMP to dTDP. Inhibition of this enzyme can lead to a depletion of the dTTP pool, thereby disrupting DNA replication and cell proliferation, which is a key strategy in cancer chemotherapy. While specific studies on this compound analogues as direct inhibitors of human thymidylate kinase are not detailed in the provided search results, the broader class of pyrimidine and purine (B94841) analogues has been extensively studied for its effects on enzymes involved in nucleotide metabolism. For instance, dinucleotide analogues have been shown to be potent inhibitors of thymidylate kinase. nih.gov Additionally, potent multisubstrate analogue inhibitors of human thymidylate synthetase, another key enzyme in the same pathway, have been developed from pyrimidine derivatives. nih.gov

    Further research is necessary to determine the specific inhibitory profile of this compound and its analogues against human thymidylate kinase.

    Involvement in Bone Formation Pathways (e.g., BMP2/SMAD1 Signaling)

    The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is a critical regulator of osteogenesis, the process of new bone formation. This pathway is initiated by the binding of BMP2 to its receptors, which leads to the phosphorylation and activation of SMAD1, SMAD5, and SMAD8. These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the expression of osteogenic genes.

    Recent studies have identified certain pyrimidine derivatives as potent bone anabolic agents that act by modulating the BMP2/SMAD1 signaling pathway. These compounds have been shown to promote osteoblast differentiation and mineralization, key events in bone formation. The mechanism of action involves the upregulation of BMP2 expression, which in turn leads to increased phosphorylation of SMAD1. This enhanced signaling cascade results in the increased expression of downstream osteogenic markers.

    The table below summarizes the effects of a representative pyrimidine derivative on the BMP2/SMAD1 signaling pathway.

    Compound ClassBiological EffectMechanism of Action
    Pyrimidine DerivativesPromotes osteogenesis and bone formationUpregulates the BMP2/SMAD1 signaling pathway, leading to increased SMAD1 phosphorylation and expression of osteogenic genes.

    The discovery of small molecule pyrimidine analogues that can enhance BMP2 signaling represents a promising approach for the development of new therapies for bone-related disorders, such as osteoporosis and fractures. The specific contribution of the prenyl moiety in this compound to this activity is an area for further investigation.

    Phosphodiesterase Inhibition (e.g., PDE10)

    Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Among the various PDE families, PDE10A is highly expressed in the brain and has emerged as a significant target for the treatment of neuropsychiatric disorders.

    A number of pyrimidine-based compounds have been developed as potent and selective inhibitors of PDE10. The inhibition of PDE10 leads to an increase in the intracellular levels of cAMP and cGMP, which can modulate neuronal activity. The pyrimidine scaffold has proven to be a versatile platform for the design of PDE10 inhibitors, with various substitutions on the pyrimidine ring leading to compounds with high affinity and selectivity.

    The following table summarizes the characteristics of pyrimidine derivatives as PDE10 inhibitors.

    Compound ClassTargetTherapeutic Potential
    Pyrimidine DerivativesPhosphodiesterase 10 (PDE10)Treatment of neurological and psychiatric disorders.

    The development of pyrimidine-based PDE10 inhibitors highlights the potential of this chemical class to modulate key enzymatic activities in the central nervous system. The specific structural features of this compound would need to be evaluated to determine its potential as a PDE10 inhibitor.

    Targeting Bacterial Cell Division Proteins (e.g., Mtb-FtsZ)

    The bacterial cell division protein FtsZ (Filamentous temperature-sensitive protein Z) has emerged as a critical and promising target for novel antimicrobial agents, particularly in the fight against resistant pathogens like Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis. It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic structure that acts as a scaffold for the recruitment of other cell division proteins, ultimately leading to cell septation and division. researchgate.netmdpi.com Inhibition of FtsZ assembly or function disrupts Z-ring formation, causing bacterial cells to elongate into filamentous forms and eventually leading to cell death. researchgate.netresearchgate.net This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but absent in eukaryotes, suggesting a potential for high selectivity and low host toxicity. mdpi.com

    While research has not specifically detailed the activity of this compound, numerous studies have highlighted the potential of broader classes of pyrimidine and 2-alkoxy derivatives as FtsZ inhibitors. For instance, a library of 2-alkoxycarbonylaminopyridines was screened for activity against Mtb, identifying compounds that inhibited Mtb cell growth and Mtb-FtsZ polymerization in a dose-dependent manner. nih.gov Two lead compounds from this screen, SRI-3072 and SRI-7614, inhibited Mtb FtsZ polymerization with ID50 values of 52 and 60 μM, respectively, and also moderately inhibited its GTPase activity. nih.gov

    The mechanism of FtsZ inhibition can vary. Some compounds interfere with the GTP binding site, thus inhibiting GTPase activity which is essential for the dynamic turnover of the Z-ring. nih.gov Other inhibitors may bind to allosteric sites, either preventing polymerization or, conversely, hyper-stabilizing FtsZ polymers, both of which are detrimental to proper cell division. frontiersin.org Computational docking studies have been employed to identify potential binding sites for various inhibitors, with some pyrimidine derivatives predicted to bind in the GTP binding pocket or the interdomain cleft of FtsZ. nih.govfrontiersin.org The validation that FtsZ is the primary target of these compounds is often confirmed through the observation of a filamentous phenotype in treated bacteria and by identifying resistance-conferring mutations within the ftsZ gene. mdpi.com

    Compound Class/AnalogueTarget OrganismAssayObserved Effect/PotencyReference
    SRI-3072 (2-alkoxycarbonylaminopyridine)M. tuberculosisMtb-FtsZ Polymerization AssayID50 = 52 μM nih.gov
    SRI-7614 (2-alkoxycarbonylaminopyridine)M. tuberculosisMtb-FtsZ Polymerization AssayID50 = 60 μM nih.gov
    BerberineE. coliFtsZ Assembly AssayIC50 = 10 μM nih.gov
    CinnamaldehydeE. coli, B. subtilis, MRSAMIC AssayMIC = 0.1–0.5 μg/mL nih.gov

    Mechanisms of Cellular Response to 2-Alkoxypyrimidine Analogues

    Induction of Apoptosis and Autophagy in Carcinoma Cells

    A significant mechanism through which pyrimidine analogues exert their anticancer effects is the induction of programmed cell death, primarily apoptosis. nih.gov Studies on various pyrimidine derivatives have demonstrated their ability to trigger apoptotic pathways in a range of carcinoma cell lines. For example, a series of novel pyrimidine derivatives bearing aryl urea (B33335) moieties was shown to induce apoptosis in the SW480 colon cancer cell line. nih.gov Mechanistic investigations revealed that the lead compound arrested the cell cycle at the G2/M phase and initiated apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. nih.gov

    Similarly, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives found that they exhibited potent cytotoxicity against MCF-7 breast cancer cells by significantly activating apoptosis. rsc.org One lead compound increased the total percentage of apoptotic cells by over 58-fold compared to untreated controls. rsc.org Thienopyrimidine derivatives have also been identified as potent inducers of apoptosis in colorectal and ovarian cancer cell lines, often associated with the generation of oxidative stress. nih.gov The induction of apoptosis is a hallmark of many effective chemotherapeutic agents, and the ability of 2-alkoxypyrimidine analogues to engage this pathway underscores their therapeutic potential.

    Autophagy is another cellular degradation process that can be modulated by anticancer agents, having a complex, context-dependent role in cancer cell survival and death. While extensive research directly linking 2-alkoxypyrimidine analogues to autophagy induction is still developing, the interplay between pyrimidine metabolism and autophagy is an active area of investigation. Some studies suggest that inhibiting pyrimidine biosynthesis can sensitize cancer cells to other therapies, and this metabolic stress is often linked to autophagic responses.

    Compound/Analogue ClassCancer Cell LineObserved EffectPotency (IC50)Reference
    Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast)Cytotoxicity0.57 μM rsc.org
    Pyrido[2,3-d]pyrimidine (Compound 11)HepG2 (Liver)Cytotoxicity0.99 μM rsc.org
    Pyrimidine with aryl urea (Compound 4b)SW480 (Colon)Cytotoxicity11.08 µM nih.gov
    Thienopyrimidine (Compound 6j)HCT116 (Colon)CytotoxicitySelectively potent nih.gov

    Inhibition of Cell Adhesion, Migration, and Invasion

    The metastatic spread of cancer to distant organs is the primary cause of mortality for most cancer patients. This process involves a cascade of events, including the loss of cell adhesion, and an increase in cell migration and invasion. Emerging evidence suggests that pyrimidine derivatives can interfere with these processes. Although direct studies on 2-alkoxypyrimidine analogues are limited, related compounds have shown promise. For example, the efficacy of the pyrimidine analogue 5-fluorouracil (B62378) was enhanced when combined with agents that inhibit cancer cell migration and invasion. nih.gov This inhibition was linked to the downregulation of metastasis promoters like matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov The ability to inhibit these key steps in the metastatic cascade would be a highly valuable attribute for any novel anticancer agent, suggesting a promising area of investigation for 2-alkoxypyrimidine analogues.

    Biochemical and Cellular Assays for Target Validation (Conceptual Framework)

    Validating the biological target of a novel compound is a cornerstone of modern drug discovery. reactionbiology.com A multi-faceted approach combining biochemical and cellular assays is essential to confirm that a molecule, such as a 2-alkoxypyrimidine analogue, exerts its effect through a specific intended mechanism.

    Biochemical Assays: These assays are designed to demonstrate a direct physical interaction between the compound and its purified target protein. They are crucial for determining binding affinity and the direct impact on the target's function in a controlled, cell-free environment.

    Enzyme Inhibition Assays: If the target is an enzyme, such as Mtb-FtsZ with its GTPase activity, these assays are fundamental. For FtsZ, a GTPase activity assay can measure the hydrolysis of GTP to GDP, quantifying how a compound inhibits this function. researchgate.net Similarly, a light scattering or sedimentation assay can be used to measure the compound's effect on the polymerization of FtsZ into protofilaments. acs.org

    Binding Affinity Assays: Techniques like Fluorescence Polarization (FP) can be used to measure the binding affinity (Kd) of a compound to its target. This involves using a fluorescently labeled ligand (or probe) that binds to the target. mdpi.com When an unlabeled inhibitor compound displaces the probe, the change in polarization of the emitted light is measured. Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

    Cellular Assays: These assays are performed in living cells to confirm that the compound engages its target in a physiological context and to elucidate the downstream cellular consequences.

    Target Engagement Assays: These assays confirm that the drug reaches and binds to its target within the cell. The Cellular Thermal Shift Assay (CETSA) is a common method, based on the principle that a ligand-bound protein is more stable and will denature at a higher temperature than an unbound protein.

    Phenotypic and Cytological Profiling: For antibacterial FtsZ inhibitors, a key cellular validation is the observation of bacterial filamentation using microscopy, which is the characteristic phenotype of cell division arrest. researchgate.net Quantitative analysis of cell length and nucleoid morphology can distinguish FtsZ inhibitors from antibiotics with other mechanisms of action. researchgate.net In cancer research, assays measuring cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining followed by flow cytometry), and cell cycle arrest (e.g., propidium (B1200493) iodide staining and flow cytometry) are standard. nih.gov

    Genetic Approaches: To definitively link a compound's activity to a specific target, genetic methods are the gold standard. This can involve using siRNA or shRNA to knock down the expression of the target gene. reactionbiology.com If the knockdown phenocopies the effect of the compound, it provides strong evidence for the mechanism of action. Conversely, overexpressing the target protein may confer resistance to the compound. A complete target knockout using CRISPR/Cas9 technology can also be employed to validate the target's essentiality for the observed phenotype. reactionbiology.com

    Western Blotting: This technique is used to analyze the expression levels of the target protein and downstream signaling molecules. For instance, in apoptosis studies, Western blotting can detect the cleavage of PARP or Caspase-3, or changes in the levels of Bcl-2 family proteins, providing a molecular snapshot of the pathway's activation.

    By integrating the results from these biochemical and cellular assays, researchers can build a robust case for the mechanism of action of 2-alkoxypyrimidine analogues, confirming their biological targets and elucidating the pathways through which they exert their therapeutic effects.

    Emerging Research Frontiers and Future Directions for 2 3 Methylbut 2 En 1 Yl Oxy Pyrimidine

    Development of Novel and Sustainable Synthetic Methodologies

    The chemical synthesis of pyrimidine (B1678525) derivatives is undergoing a significant transformation, moving away from traditional methods that often rely on harsh conditions and hazardous materials. powertechjournal.comrasayanjournal.co.in The focus has shifted towards sustainable and efficient protocols that minimize environmental impact while maximizing yield and purity.

    Green chemistry principles are being integrated into the synthesis of pyrimidine ethers, aiming to reduce waste, eliminate toxic reagents, and improve energy efficiency. rasayanjournal.co.inbenthamdirect.com Traditional synthesis methods often involve hazardous solvents and toxic chemicals, posing risks to both human health and the environment. rasayanjournal.co.in Modern sustainable techniques include the use of alternative energy sources like microwave irradiation and ultrasound, which can dramatically shorten reaction times, increase yields, and often eliminate the need for harsh conditions. powertechjournal.comnih.gov

    Solvent-free reactions or the use of eco-friendly solvents like water or magnetized deionized water are also gaining prominence. researchgate.net These approaches not only reduce environmental pollution but also simplify product purification. rasayanjournal.co.in Furthermore, the development of reusable, heterogeneous catalysts is a key area of research, offering a more sustainable alternative to conventional catalysts. powertechjournal.com

    Table 1: Comparison of Green Synthetic Techniques for Pyrimidine Derivatives

    Technique Energy Source Common Catalyst/Solvent Key Advantages
    Microwave-Assisted Synthesis Microwave Irradiation Solvent-free or green solvents Reduced reaction times, increased yields, minimized energy use. powertechjournal.comrasayanjournal.co.in
    Ultrasound-Induced Synthesis Ultrasonic Waves Various Enhanced mass transfer, accelerated reactions, improved yields. powertechjournal.combenthamdirect.com
    Mechanochemistry Mechanical Force (Ball Milling) Solvent-free High efficiency, reduced solvent waste, simple workup. rasayanjournal.co.in
    Catalyst-Free Synthesis in Water Conventional Heating Magnetized Deionized Water (MDW) Eco-friendly, low cost, high yields, easy workup procedures. researchgate.net

    Cross-coupling reactions are fundamental for creating the C-O bond in 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine, often relying on transition-metal catalysts like palladium. nih.gov While effective, these metals can be costly, toxic, and leave trace impurities in the final product. Consequently, a major research thrust is the development of metal-free cross-coupling reactions. researchgate.net

    Strategies to circumvent metal dependency include promoting SNAr (Nucleophilic Aromatic Substitution) reactions under greener conditions, for instance, using water as a solvent. researchgate.net Another promising approach involves the use of organocatalysts, such as L-proline, which can facilitate the synthesis of fused pyrimidines in environmentally benign solvents like water under mild conditions. acs.org These methods avoid metal contamination and often offer a cleaner reaction profile. researchgate.netacs.org Research also focuses on improving the efficiency of metal-catalyzed reactions by designing more active catalysts that can be used at lower loadings, thus reducing metal waste and cost.

    Introducing stereocenters into prenylated pyrimidines with high precision is a significant challenge and a key frontier in synthetic chemistry. The development of advanced stereoselective methods is crucial for producing specific enantiomers or diastereomers, which can have vastly different biological activities. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving pyrimidine nucleophiles. researchgate.net

    For instance, diarylprolinol silyl (B83357) ether catalysts have been used effectively in aza-Michael reactions to produce chiral acyclic pyrimidine nucleosides with excellent enantioselectivity. researchgate.net Similarly, highly efficient and stereoselective pathways for chiral cyclopropyl (B3062369) carbocyclic nucleoside analogs have been developed using catalytic asymmetric reactions. acs.org These strategies, which precisely control the three-dimensional arrangement of atoms, are adaptable for the synthesis of complex prenylated pyrimidines, opening avenues to explore the stereochemistry-dependent activity of these molecules.

    Advanced Computational Design and Optimization

    Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of novel molecules with desired biological activities. nih.gov For pyrimidine-based structures, these in silico methods allow for the prediction of binding affinities, metabolic stability, and other crucial properties before committing to costly and time-consuming laboratory synthesis.

    De novo design involves creating novel molecular structures from scratch, tailored to fit a specific biological target. This process often begins with structure-based drug design (SBDD) and computer-aided drug design (CADD) strategies. nih.gov By analyzing the three-dimensional structure of a target protein, researchers can design pyrimidine derivatives that exhibit optimal interactions with the binding site. nih.gov

    Techniques such as pharmacophore mapping help identify the essential chemical features required for biological activity. mdpi.com This information is then used in 3D-QSAR (Quantitative Structure-Activity Relationship) studies to build predictive models that correlate a molecule's structure with its activity. nih.gov These models guide the modification of the pyrimidine scaffold, such as in the case of this compound, to enhance potency and selectivity for its intended target. mdpi.comresearchgate.net

    Table 2: Computational Techniques in Pyrimidine-Based Drug Design

    Technique Purpose Typical Output Reference
    Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein. Docking score, binding energy, interaction map. researchgate.net
    3D-QSAR Correlates the 3D properties of molecules with their biological activity. Predictive statistical models (R², Q²), contour maps. nih.govmdpi.com
    Pharmacophore Mapping Identifies essential structural features required for activity. 3D arrangement of features (e.g., H-bond donors/acceptors). mdpi.com
    Virtual Screening Screens large compound libraries in silico to identify potential hits. Ranked list of compounds based on predicted activity. mdpi.com

    Understanding the effect of a compound like this compound requires looking beyond a single target interaction. Multi-scale modeling and systems biology provide a holistic view by integrating data across multiple biological levels, from molecular interactions to whole-system responses. medrxiv.org

    Molecular Dynamics (MD) simulations, a key component of this approach, can predict the dynamic behavior of the pyrimidine derivative within the binding pocket of its target over time, offering insights that static docking models cannot. nih.govrsc.org The data from these molecular-level simulations can then be integrated into larger biological pathway models. medrxiv.org This systems-level approach helps to understand how inhibiting a specific target can affect interconnected pathways, predict potential off-target effects, and identify biomarkers. medrxiv.org Such a framework allows for a more comprehensive understanding of a compound's mechanism of action within a complex biological system.

    No Research Available for this compound

    Following a comprehensive and exhaustive search of scientific databases and literature, no research articles, studies, or data are available for the chemical compound This compound . This includes a lack of information regarding its synthesis, chemical properties, biological activities, and any potential therapeutic applications.

    The specific structure of this compound, featuring a pyrimidine core linked to a 3-methylbut-2-en-1-yl (prenyl) group via an ether linkage, does not appear in published scientific literature. Consequently, the requested article, which was to be focused solely on this compound and structured around its emerging research frontiers, cannot be generated.

    The instructions specified a strict adherence to an outline that included detailed discussions on novel biological targets and interdisciplinary research. Without any foundational research on this compound, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

    While the broader class of pyrimidine derivatives is a vast and well-researched area of medicinal chemistry, with many compounds exhibiting a wide range of biological activities, this general information cannot be attributed to the specific, unstudied compound . Adhering to the principle of providing accurate and non-hallucinatory information, an article on a compound with no available scientific data cannot be produced.

    Therefore, the sections on "Exploration of Novel Biological Targets and Therapeutic Areas" and "Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Computational Approaches" for this compound remain undefined within the scientific community.

    Q & A

    Q. What are the recommended synthetic routes for 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine, and what experimental conditions are critical for reproducibility?

    The synthesis typically involves nucleophilic substitution or coupling reactions under rigorously anhydrous conditions. For example, a general procedure involves reacting a pyrimidine derivative with 3-methylbut-2-en-1-yl bromide in the presence of a base (e.g., NaH or K₂CO₃) in dry tetrahydrofuran (THF) or dichloromethane. Reactions must be conducted under nitrogen to prevent moisture ingress, and solvents should be freshly distilled to avoid side reactions . Characterization via NMR and mass spectrometry is essential to confirm product purity.

    Q. What analytical techniques are most effective for structural elucidation of this compound?

    Key techniques include:

    • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D experiments (e.g., COSY, HSQC) to resolve the ether linkage and isoprenoid moiety.
    • X-ray crystallography : For unambiguous confirmation of molecular geometry. SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for small molecules .
    • High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy.

    Q. How can researchers optimize purification protocols for this compound?

    Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly employed. Preparative HPLC may be necessary for isolating enantiomers or eliminating trace impurities. Solvent selection should align with the compound’s polarity, and TLC monitoring is critical to track fractions .

    Advanced Research Questions

    Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

    Crystallographic refinement may encounter issues such as disorder in the isoprenoid chain or weak diffraction due to flexible substituents. Using SHELXL’s restraints for bond lengths and angles, along with TWINABS for correcting twinned data, improves refinement accuracy. High-resolution datasets (≤1.0 Å) are preferred to resolve ambiguities .

    Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

    • Density Functional Theory (DFT) : To model electronic properties and predict sites for electrophilic/nucleophilic attack.
    • Molecular docking : For studying interactions with enzymes (e.g., pyrimidine-binding proteins). Canonical SMILES strings (e.g., from PubChem) enable software like AutoDock to simulate binding modes .

    Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

    Discrepancies in NMR chemical shifts or splitting patterns often arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR or solvent titration experiments can stabilize conformers for clearer interpretation. Cross-validation with X-ray data or computational NMR prediction tools (e.g., ACD/Labs) is recommended .

    Q. How can reaction mechanisms for the formation of this compound be experimentally validated?

    Isotopic labeling (e.g., 18O^{18} \text{O}) of the ether oxygen, coupled with kinetic studies, can elucidate whether the reaction proceeds via an SN2 or radical pathway. Trapping intermediates with quenching agents (e.g., TEMPO for radicals) or in situ FTIR monitoring provides mechanistic evidence .

    Q. What are the implications of stereoelectronic effects on the compound’s stability and reactivity?

    The electron-donating isoprenoid group may influence the pyrimidine ring’s aromaticity and reactivity. Comparative studies with analogs (e.g., tert-butyl vs. methyl substituents) using Hammett plots or computational NBO analysis can quantify these effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.